2-(5-Methylisoxazol-3-yl)acetaldehyde

Description

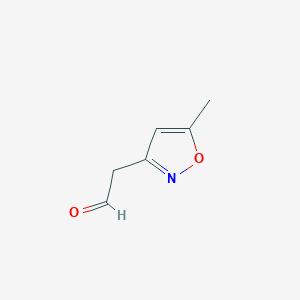

2-(5-Methylisoxazol-3-yl)acetaldehyde is a heterocyclic aldehyde featuring an isoxazole ring substituted with a methyl group at the 5-position and an acetaldehyde moiety at the 3-position. Isoxazole derivatives are widely utilized in agrochemical and pharmaceutical synthesis due to their stability and reactivity . The acetaldehyde group enhances electrophilicity, making it a valuable intermediate in condensation and nucleophilic addition reactions.

Properties

Molecular Formula |

C6H7NO2 |

|---|---|

Molecular Weight |

125.13 g/mol |

IUPAC Name |

2-(5-methyl-1,2-oxazol-3-yl)acetaldehyde |

InChI |

InChI=1S/C6H7NO2/c1-5-4-6(2-3-8)7-9-5/h3-4H,2H2,1H3 |

InChI Key |

WQHFCNBJJWWMOJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NO1)CC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-1,2-oxazol-3-yl)acetaldehyde can be achieved through various synthetic routes. One common method involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. This reaction typically occurs at room temperature and results in the formation of oxazolines, which can then be oxidized to oxazoles using commercial manganese dioxide .

Another method involves the acylation of 2-amino-1-phenylethanone with acetyl chloride to form N-(2-oxo-2-phenylethyl)acetamide, followed by cyclodehydration in sulfuric acid to yield the desired oxazole derivative .

Industrial Production Methods

Industrial production of 2-(5-methyl-1,2-oxazol-3-yl)acetaldehyde may involve continuous flow processes to ensure high yield and purity. The use of packed reactors containing commercial manganese dioxide allows for efficient oxidation of oxazolines to oxazoles under mild conditions, minimizing the need for additional purification steps .

Chemical Reactions Analysis

Types of Reactions

2-(5-methyl-1,2-oxazol-3-yl)acetaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include manganese dioxide and bromotrichloromethane.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like Lewis acids or bases.

Major Products

The major products formed from these reactions include oxidized derivatives, alcohols, and substituted oxazole compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(5-methyl-1,2-oxazol-3-yl)acetaldehyde has a wide range of applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.

Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-methyl-1,2-oxazol-3-yl)acetaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing its binding affinity to biological targets .

Comparison with Similar Compounds

(Z)- and (E)-2-(3,3-Dimethylcyclohexylidene)acetaldehyde (DMCHA)

Structural Features :

Reactivity :

5-Methylfuran-2-carboxyaldehyde Derivatives

Structural Features :

Thiazole- and Thiadiazole-Acetaldehyde Derivatives

Structural Features :

- Compounds like (E)-2-(2-(5-(arylideneamino)-1,3,4-thiadiazol-2-yl)disulfanyl) acetic acids () incorporate sulfur-containing heterocycles. The thiadiazole ring’s electron-withdrawing nature may enhance acidity compared to isoxazole systems .

Reactivity :

Stability in Atmospheric and Oxidative Conditions

- Acetaldehyde derivatives, including linear aldehydes, are prone to artifact formation under ozone exposure (e.g., atmospheric acetaldehyde in ). The isoxazole ring in this compound may confer greater oxidative stability compared to DMCHA or furan derivatives due to its aromatic nitrogen-oxygen system .

Research Findings and Implications

- Synthetic Methods : Isoxazole and furan aldehydes often employ acetic acid reflux for condensation, while thiadiazole derivatives require specialized thiol-disulfide exchange .

- Bioactivity : The isoxazole ring’s nitrogen content may enhance binding specificity in agrochemical targets compared to furan or cyclohexylidene systems .

- Stability : Heterocyclic aldehydes with aromatic systems (e.g., isoxazole) likely resist oxidative degradation better than linear aldehydes like DMCHA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.